molecular formula C15H16ClN5O2S B2899327 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034558-43-3

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide

Cat. No.: B2899327
CAS No.: 2034558-43-3
M. Wt: 365.84
InChI Key: RVDQYALKSMAGBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that belongs to the class of triazolopyrimidines

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle progression . The compound fits into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression and induces apoptosis within cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in cells. CDK2 is responsible for phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 by this compound disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis .

Pharmacokinetics

These properties help in structure requirement prediction for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell proliferation. It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the triazolopyrimidine core One common approach is the reaction of appropriate precursors, such as amines and halides, under specific conditions to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. Catalysts and specific reaction conditions are optimized to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Medicinal Chemistry: It has been studied for its potential as an inhibitor of various enzymes, which could make it useful in the development of new drugs.

  • Biology: Its biological activity has been explored in the context of antibacterial, antifungal, and anticancer properties.

  • Agriculture: The compound may be used as a herbicide or pesticide due to its ability to inhibit specific enzymes in weeds and pests.

  • Industry: It can be used in the synthesis of other complex organic molecules and as a building block in chemical manufacturing processes.

Comparison with Similar Compounds

  • Penoxsulam: Another triazolopyrimidine sulfonamide used as a herbicide.

  • Pyrazolo[3,4-d]pyrimidine derivatives: Known for their use as CDK2 inhibitors in cancer research.

Uniqueness: N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-chloro-2-methylbenzenesulfonamide stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular structure allows it to interact with biological targets in ways that are distinct from other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its synthesis, reactions, and applications make it a valuable compound for ongoing research and development.

Properties

IUPAC Name

3-chloro-2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O2S/c1-11-13(16)5-2-6-14(11)24(22,23)20-7-3-4-12-8-17-15-18-10-19-21(15)9-12/h2,5-6,8-10,20H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDQYALKSMAGBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.